molecular formula C9H11IN4S B15197841 N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea

N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea

Cat. No.: B15197841
M. Wt: 334.18 g/mol
InChI Key: ZUBKVYSISLFWFF-UHFFFAOYSA-N
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Description

N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea is a chemical compound with the molecular formula C9H11IN4S It is known for its unique structure, which includes a dimethylamino group, a methylene bridge, a pyridinyl ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea typically involves the reaction of 5-iodo-2-pyridinylamine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable base. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently reacts with thiourea to yield the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The iodine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(dimethylamino)methylene]-N’-(2-pyridinyl)thiourea
  • N-[(dimethylamino)methylene]-N’-(4-iodo-2-pyridinyl)thiourea
  • N-[(dimethylamino)methylene]-N’-(5-chloro-2-pyridinyl)thiourea

Uniqueness

N-[(dimethylamino)methylene]-N’-(5-iodo-2-pyridinyl)thiourea is unique due to the presence of the iodine atom in the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11IN4S

Molecular Weight

334.18 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea

InChI

InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15)

InChI Key

ZUBKVYSISLFWFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=NC=C(C=C1)I

Origin of Product

United States

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